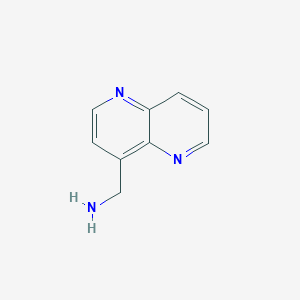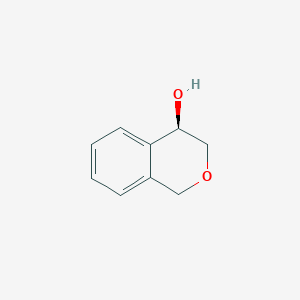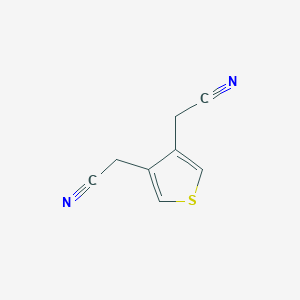
2,2'-(Thiophene-3,4-diyl)diacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Thiophene-3,4-diyl)diacetonitrile is an organic compound with the molecular formula C8H6N2S and a molecular weight of 162.21 g/mol . This compound features a thiophene ring substituted with two acetonitrile groups at the 3 and 4 positions. Thiophene derivatives are known for their aromatic properties and are widely used in various fields of chemistry and materials science.
Vorbereitungsmethoden
The synthesis of 2,2’-(Thiophene-3,4-diyl)diacetonitrile typically involves the reaction of thiophene derivatives with acetonitrile in the presence of a catalyst. One common method is the Knoevenagel condensation reaction, where thiophene-3,4-dicarbaldehyde reacts with malononitrile under basic conditions to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
2,2’-(Thiophene-3,4-diyl)diacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiophene derivatives with reduced functional groups.
Wissenschaftliche Forschungsanwendungen
2,2’-(Thiophene-3,4-diyl)diacetonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives and conjugated polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of organic semiconductors and materials for optoelectronic devices
Wirkmechanismus
The mechanism of action of 2,2’-(Thiophene-3,4-diyl)diacetonitrile involves its interaction with molecular targets through its functional groups. The nitrile groups can participate in hydrogen bonding and other interactions, while the thiophene ring can engage in π-π stacking and other aromatic interactions. These properties make it a versatile compound in various chemical and biological processes .
Vergleich Mit ähnlichen Verbindungen
2,2’-(Thiophene-3,4-diyl)diacetonitrile can be compared with other thiophene derivatives such as:
2,2’-(Thiophene-2,3-diyl)diacetonitrile: Similar structure but with different substitution positions, leading to variations in reactivity and properties.
Dithieno[3,2-b2’,3’-d]thiophene (DTT): A more complex thiophene derivative with additional thiophene rings, used in advanced materials and electronics.
Poly(2,5-bis(3-alkylthiophene-2-yl)thieno[3,2-b]thiophene) (PBTTT): A polymeric thiophene derivative used in organic electronics.
These comparisons highlight the unique properties and applications of 2,2’-(Thiophene-3,4-diyl)diacetonitrile in various fields.
Eigenschaften
Molekularformel |
C8H6N2S |
|---|---|
Molekulargewicht |
162.21 g/mol |
IUPAC-Name |
2-[4-(cyanomethyl)thiophen-3-yl]acetonitrile |
InChI |
InChI=1S/C8H6N2S/c9-3-1-7-5-11-6-8(7)2-4-10/h5-6H,1-2H2 |
InChI-Schlüssel |
GCMRDVHZRNKJEF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CS1)CC#N)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6-Dihydro-1H-imidazo[4,5-d]pyridazine-4,7(3aH,7aH)-dione](/img/structure/B15072208.png)

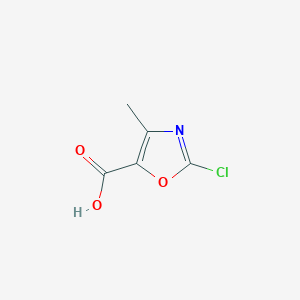

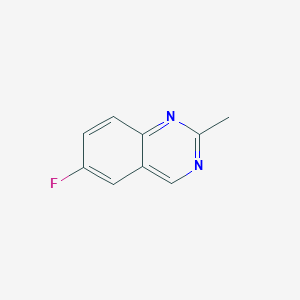
![Spiro[cyclopropane-1,1'-inden]-3'(2'H)-one](/img/structure/B15072249.png)


![5-Methylfuro[2,3-d]pyridazin-4(5H)-one](/img/structure/B15072273.png)
![7-Amino-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B15072277.png)
![5-Methoxy-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B15072280.png)
